molecular formula C21H37NO7 B6325990 Benzyl-PEG7-amine CAS No. 868594-43-8

Benzyl-PEG7-amine

Cat. No. B6325990
CAS RN: 868594-43-8
M. Wt: 415.5 g/mol
InChI Key: SOZKCKXDCYVWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG7-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Benzyl-PEG7-amine is used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker . The synthesis of benzylic amines involves an efficient decarboxylative transamination under very mild conditions .


Molecular Structure Analysis

The molecular weight of Benzyl-PEG7-amine is 415.52 . Its formula is C21H37NO7 . The SMILES representation is NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .


Chemical Reactions Analysis

Benzyl-PEG7-amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Benzyl-PEG7-amine has a molecular weight of 415.52 . Its formula is C21H37NO7 . The compound is a pale yellow or colorless oily liquid . It has a boiling point of 502.0±45.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis

Amines, including Benzyl-PEG7-amine, are versatile organic compounds with a broad range of applications across chemistry . They serve as valuable building blocks in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Drug Delivery Systems

Covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities . PEGylated copolymers have least cytotoxicity and cell-compatibility concern, high efficiency, safety and biocompatibility and thus considered as an attractive polymer for gene and drug delivery system .

Tissue Engineering

For many tissue engineering applications, PEG and its derivatives are likely to precise control of cell behaviour in growing tissues . PEG-derived hydrogels increase gene expression of bone-specific markers, secretion of bone-related matrix, and mineralization and may have a potential impact on bone-engineering therapies .

Antimicrobial Agents

PEG-coated poly (amidoamine) exhibits low toxicity to human corneal epithelial cells and effectively used as antimicrobial agents .

Multifunctional Materials

Exploring the design and synthesis of multifunctional materials based on amines, such as stimuli-responsive polymers, self-healing materials, and smart surfaces, for applications in advanced materials science, including robotics, sensing, and drug delivery .

Mechanism of Action

Target of Action

Benzyl-PEG7-amine is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .

Mode of Action

The mode of action of Benzyl-PEG7-amine involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Benzyl-PEG7-amine are those involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, which Benzyl-PEG7-amine is a part of, exploit this system to selectively degrade target proteins .

Result of Action

The result of the action of Benzyl-PEG7-amine, as part of a PROTAC, is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein being degraded .

Action Environment

The action environment of Benzyl-PEG7-amine is within the cell, where it participates in the ubiquitin-proteasome system . Environmental factors that could influence its action, efficacy, and stability include the presence and concentration of the target protein and E3 ubiquitin ligase, as well as the overall state of the ubiquitin-proteasome system .

Safety and Hazards

Benzyl-PEG7-amine can cause skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of causing cancer and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKCKXDCYVWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-PEG7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.